molecular formula C12H10N2OS B171927 2-(Pyridin-4-yl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 154404-90-7

2-(Pyridin-4-yl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Cat. No.: B171927
CAS No.: 154404-90-7
M. Wt: 230.29 g/mol
InChI Key: UZMYBXRSPBYMMV-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a heterocyclic compound that features a pyridine ring fused to a benzothiazole moiety. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Scientific Research Applications

2-(Pyridin-4-yl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, leading to the formation of the desired benzothiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazole derivatives, and various substituted benzothiazole compounds .

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of specific biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one
  • 2-(Pyridin-3-yl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one
  • 2-(Pyridin-4-yl)-5,6-dihydrobenzo[d]thiazol-6(4H)-one

Uniqueness

2-(Pyridin-4-yl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity towards biological targets. This uniqueness makes it a valuable compound for developing selective inhibitors or activators in medicinal chemistry .

Properties

IUPAC Name

2-pyridin-4-yl-5,6-dihydro-4H-1,3-benzothiazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c15-10-3-1-2-9-11(10)16-12(14-9)8-4-6-13-7-5-8/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMYBXRSPBYMMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)SC(=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566048
Record name 2-(Pyridin-4-yl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154404-90-7
Record name 5,6-Dihydro-2-(4-pyridinyl)-7(4H)-benzothiazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154404-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Pyridin-4-yl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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